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molecular formula C10H11N3OS B8331463 5-(2-Methoxy-pyridin-3-ylmethyl)-thiazol-2-ylamine

5-(2-Methoxy-pyridin-3-ylmethyl)-thiazol-2-ylamine

Cat. No. B8331463
M. Wt: 221.28 g/mol
InChI Key: KASSWCYNWATCNS-UHFFFAOYSA-N
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Patent
US07973169B2

Procedure details

5-(2-Methoxy-pyridin-3-ylmethyl)-thiazol-2-ylamine A mixture of 2-chloro-3-pyridin-3-yl-propionaldehyde (crude from above) and thiourea (14.8 g, 0.194 mol) in ethanol (200 mL) was heated to reflux overnight. The solvent was removed and the residue was diluted with dichoromethane (1.2 L) and then washed with sodium hydroxide (10% aqueous solution, 400 mL) and water (200 mL). The organic layer was extracted three times with hydrochloric acid (5% aqueous solution, 400 mL) and the combined aqueous layer was brought to between pH 9 and 10 with sodium hydroxide (10% aqueous solution). The resulting precipitate was filtered to give the crude product, which was recrystallized, from ethyl acetate and hexanes to give the pure product (5.1 g, 0.023 mol, 5.6% from 2-methoxy-pyridin-3-ylamine). ESI-MS m/z calc. 221.1, found 222.2 (M+1)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8](CC2SC(N)=NC=2)=[CH:7][CH:6]=[CH:5][N:4]=1.ClC(CC1C=[N:23]C=CC=1)C=O.NC(N)=S>C(O)C>[CH3:1][O:2][C:3]1[C:8]([NH2:23])=[CH:7][CH:6]=[CH:5][N:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=NC=CC=C1CC1=CN=C(S1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C=O)CC=1C=NC=CC1
Name
Quantity
14.8 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was removed
ADDITION
Type
ADDITION
Details
the residue was diluted with dichoromethane (1.2 L)
WASH
Type
WASH
Details
washed with sodium hydroxide (10% aqueous solution, 400 mL) and water (200 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted three times with hydrochloric acid (5% aqueous solution, 400 mL)
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
CUSTOM
Type
CUSTOM
Details
to give the crude product, which
CUSTOM
Type
CUSTOM
Details
was recrystallized, from ethyl acetate and hexanes

Outcomes

Product
Name
Type
product
Smiles
COC1=NC=CC=C1N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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